molecular formula C5H9N3O B13253347 2-Aminopent-4-ynehydrazide

2-Aminopent-4-ynehydrazide

Cat. No.: B13253347
M. Wt: 127.14 g/mol
InChI Key: IJWXNSZWZJXNTI-UHFFFAOYSA-N
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Description

2-Aminopent-4-ynehydrazide is an organic compound with the molecular formula C₅H₉N₃O It is a hydrazide derivative characterized by the presence of an amino group and a triple bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopent-4-ynehydrazide typically involves the reaction of an appropriate hydrazide with an alkyne. One common method is the condensation of 4-pentynoic acid hydrazide with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopent-4-ynehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different hydrazide derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives .

Scientific Research Applications

2-Aminopent-4-ynehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopent-4-ynehydrazide involves its interaction with molecular targets such as enzymes or receptors. The amino group and the triple bond play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    2-Aminopent-4-yn-1-ol: Similar structure but with a hydroxyl group instead of a hydrazide.

    2-Aminopent-4-yn-1-one: Contains a carbonyl group instead of a hydrazide.

    2-Aminopent-4-yn-1-thiol: Features a thiol group in place of the hydrazide.

Uniqueness: 2-Aminopent-4-ynehydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-aminopent-4-ynehydrazide

InChI

InChI=1S/C5H9N3O/c1-2-3-4(6)5(9)8-7/h1,4H,3,6-7H2,(H,8,9)

InChI Key

IJWXNSZWZJXNTI-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)NN)N

Origin of Product

United States

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